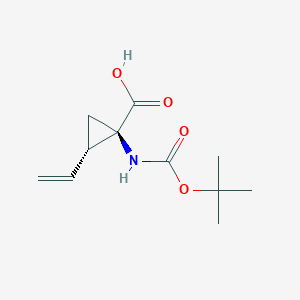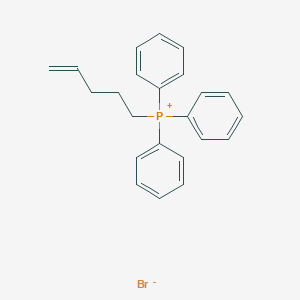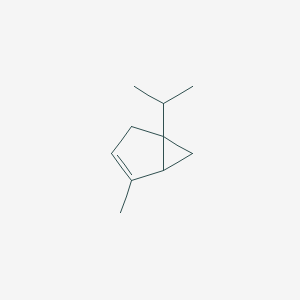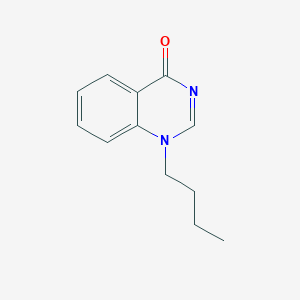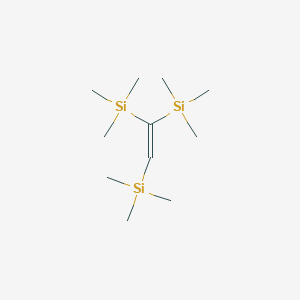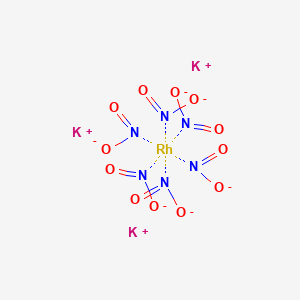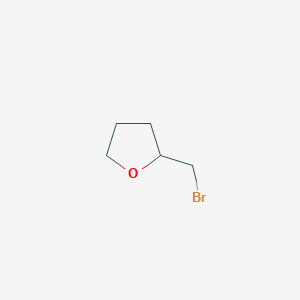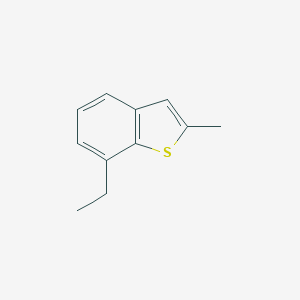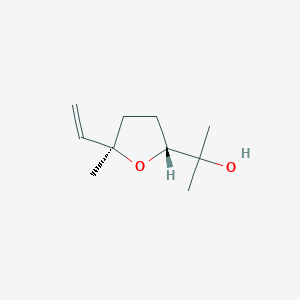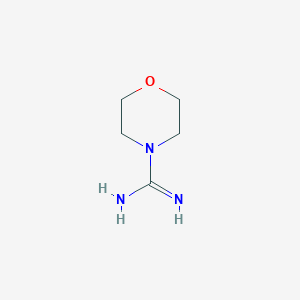
Fepentolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- (chemical formula:
- It is a chiral molecule, and the (S)-enantiomer is specifically referred to as this compound.
Fepentolic Acid: C12H16O4
) is a compound with the following properties:Molecular Weight: 224.260 g/mol
Stereochemistry: Absolute
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Fepentolic Acid may serve as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research into its biological activity, potential pharmacological effects, or interactions with biological systems.
Industry: Limited information is available regarding industrial applications.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for Fepentolic Acid is scarce.
- Further research is needed to understand how it exerts its effects, including identifying molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
17243-33-3 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
4-hydroxy-3-(1-hydroxypentyl)benzoic acid |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-10(13)9-7-8(12(15)16)5-6-11(9)14/h5-7,10,13-14H,2-4H2,1H3,(H,15,16) |
InChI Key |
SQHQDVNANXVULC-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=C(C=CC(=C1)C(=O)O)O)O |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





